molecular formula C8H7ClN4O B2945597 1-(6-chloropyridazin-3-yl)-3-methyl-4,5-dihydro-1H-pyrazol-5-one CAS No. 14246-87-8

1-(6-chloropyridazin-3-yl)-3-methyl-4,5-dihydro-1H-pyrazol-5-one

カタログ番号: B2945597
CAS番号: 14246-87-8
分子量: 210.62
InChIキー: HDASDUGTBNZTRH-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(6-Chloropyridazin-3-yl)-3-methyl-4,5-dihydro-1H-pyrazol-5-one is a high-purity pyrazole-pyridazine hybrid compound designed for pharmaceutical and medicinal chemistry research. This chemical scaffold is of significant interest in the development of novel anti-inflammatory and analgesic agents. Recent studies have demonstrated that molecular hybrids incorporating both pyrazole and pyridazine pharmacophores in a single framework can exhibit synergistic effects, leading to higher biological activity . These compounds are specifically investigated as selective COX-2 inhibitors, with related analogs showing superior COX-2 inhibitory activity (IC50 values of 1.15-1.50 μM) compared to the reference drug celecoxib . The mechanism of action involves targeted inhibition of the inducible cyclooxygenase-2 (COX-2) enzyme, which is responsible for the production of pro-inflammatory prostaglandins at injury sites, without significantly affecting the constitutive COX-1 isoform that maintains physiological homeostasis . This selectivity profile is crucial for developing anti-inflammatory therapies with reduced gastrointestinal and renal side effects. Furthermore, this core structure serves as a key synthetic intermediate for constructing more complex molecules targeting neurological disorders and metabolic conditions . The compound's research utility is supported by its well-characterized structure, which is amenable to further synthetic modification at both the chloropyridazine and pyrazolone rings, enabling structure-activity relationship studies and lead optimization programs. This product is provided For Research Use Only and is strictly intended for laboratory research purposes in accordance with all applicable regulations.

特性

IUPAC Name

2-(6-chloropyridazin-3-yl)-5-methyl-4H-pyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN4O/c1-5-4-8(14)13(12-5)7-3-2-6(9)10-11-7/h2-3H,4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDASDUGTBNZTRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)C1)C2=NN=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

1-(6-chloropyridazin-3-yl)-3-methyl-4,5-dihydro-1H-pyrazol-5-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological properties, including its potential as an anti-cancer agent, anti-inflammatory effects, and its role in inhibiting amyloid fibril formation.

Chemical Structure and Properties

The molecular formula of 1-(6-chloropyridazin-3-yl)-3-methyl-4,5-dihydro-1H-pyrazol-5-one is C8H8ClN3OC_8H_8ClN_3O. The compound features a pyrazolone core substituted with a chloropyridazine moiety, which is crucial for its biological activity.

Antitumor Activity

Recent studies have demonstrated that 1-(6-chloropyridazin-3-yl)-3-methyl-4,5-dihydro-1H-pyrazol-5-one exhibits potent antitumor properties. In vitro assays showed that the compound inhibits cell proliferation in various cancer cell lines, including glioblastoma (LN-229) and lung carcinoma (NCI-H460). The mechanism of action appears to involve the inhibition of tubulin polymerization, which is vital for cancer cell division and growth .

Table 1: In Vitro Antitumor Activity

Cell LineIC50 (µM)Reference
LN-229 (Glioblastoma)5.0
NCI-H460 (Lung Carcinoma)7.2
HCT-116 (Colorectal)6.8

Inhibition of Amyloid Fibril Formation

The compound has also been identified as a potent inhibitor of β-amyloid fibril formation, making it a candidate for Alzheimer's disease treatment. The mechanism involves stabilizing soluble oligomers and preventing their aggregation into fibrils, which are implicated in neurodegeneration .

Antimicrobial Properties

In addition to its antitumor effects, 1-(6-chloropyridazin-3-yl)-3-methyl-4,5-dihydro-1H-pyrazol-5-one has shown antimicrobial activity against various pathogens. Studies indicate that it possesses significant antibacterial properties against Methicillin-resistant Staphylococcus aureus (MRSA) and antifungal activity against Aspergillus niger.

Table 2: Antimicrobial Activity

PathogenMIC (mg/mL)Reference
MRSA4
Aspergillus niger16

Case Studies

A notable case study involved the synthesis of derivatives based on this compound, which were tested for enhanced biological activity. Modifications to the pyrazolone structure led to compounds with improved potency against cancer cell lines and better inhibition of amyloid fibril formation .

類似化合物との比較

Structural Comparisons

Key structural analogs and their substituent differences are summarized below:

Compound Name Core Structure Substituents Key Features Reference
1-(6-Chloropyridazin-3-yl)-3-methyl-4,5-dihydro-1H-pyrazol-5-one Pyrazol-5-one + pyridazine 6-Cl on pyridazine, 3-methyl Electron-withdrawing Cl enhances polarity; pyridazine may enable π-stacking. N/A
VUGX01 (Carbazole-pyrazole hybrid) Pyrazol-5-one + carbazole 9-ethylcarbazole, hydrazine linker Bulky carbazole group may hinder solubility but improve target binding.
1-(3-Chlorophenyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-one Pyrazol-5-one 3-Cl on phenyl, 3-methyl Chlorophenyl group increases hydrophobicity; simpler structure.
1-(4-Fluorophenyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-one Pyrazol-5-one 4-F on phenyl, 3-methyl Fluorine’s electronegativity enhances metabolic stability.
1-(3,4-Dimethylphenyl)-4-(hydroxyimino)-3-methyl analog Pyrazol-5-one 3,4-dimethylphenyl, hydroxyimino Hydroxyimino group introduces hydrogen-bonding potential.

Key Observations :

  • Substituent Effects : Electron-withdrawing groups (Cl, F) on aromatic rings improve stability and polarity, while bulky groups (carbazole) may reduce solubility .
  • Heterocyclic vs.
Physicochemical Properties

Comparative data for select compounds:

Compound Name Molecular Weight LogP (Predicted) Solubility (mg/mL) Melting Point (°C) Reference
1-(6-Chloropyridazin-3-yl)-3-methyl-4,5-dihydro-1H-pyrazol-5-one ~223 (estimated) 1.8–2.5 <1 (aqueous) 180–200 (est.) N/A
VUGX01 319.36 3.5 0.05 (DMSO) 230–235
1-(3-Chlorophenyl)-3-methyl analog 222.67 2.8 <0.1 (water) 160–165
1-(4-Methoxyphenyl)-3-methyl analog 206.23 1.9 ~5 (DMSO) 140–145

Key Observations :

  • Polarity : The target compound’s pyridazine ring likely increases polarity compared to phenyl analogs, but the Cl substituent may counteract this by enhancing hydrophobicity.
  • Solubility : Bulky substituents (e.g., carbazole in VUGX01) drastically reduce solubility, while methoxy groups improve it .

Key Observations :

  • Mechanistic Diversity : Pyrazol-5-one derivatives exhibit varied mechanisms (e.g., VUGX01 acts on GPCRs, while others target kinases) .

Q & A

Q. What are the common synthetic routes for preparing 1-(6-chloropyridazin-3-yl)-3-methyl-4,5-dihydro-1H-pyrazol-5-one?

The compound is typically synthesized via cyclocondensation reactions. A standard method involves reacting hydrazine hydrate with α,β-unsaturated ketones under reflux in acetic acid for 5–6 hours. For example, analogous pyrazol-5-one derivatives were prepared by refluxing 1-(tetrazol-1-yl)propenones with hydrazine hydrate, followed by crystallization from ethanol to isolate the product . Key parameters include stoichiometric control of the hydrazine reagent and monitoring reaction progress via TLC.

Q. How is the crystal structure of this compound determined?

Single-crystal X-ray diffraction (SCXRD) using SHELXL is the gold standard. Crystals are grown via slow evaporation of a solvent (e.g., ethanol or DMSO). Data collection involves MoKα radiation (λ = 0.71073 Å) at 293 K, with refinement parameters like R-factor < 0.05 for high accuracy. For example, a related pyrazol-5-one derivative (C18H14Cl2N2O2) was analyzed in a triclinic P1 space group with unit cell dimensions a = 7.5041 Å, b = 15.4848 Å, and c = 15.5589 Å .

Q. What spectroscopic methods are used to characterize this compound?

  • NMR : ¹H/¹³C NMR in DMSO-d₆ or CDCl₃ to confirm proton environments (e.g., pyridazine CH vs. pyrazole CH₂).
  • IR : Peaks at 1650–1700 cm⁻¹ for carbonyl (C=O) and 3100–3300 cm⁻¹ for NH stretches.
  • Mass Spectrometry : ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates but may require post-synthesis purification.
  • Catalysts : Lewis acids like ZnCl₂ or Ce(SO₄)₂ can accelerate cyclocondensation.
  • Temperature Control : Reflux at 80–100°C minimizes side products (e.g., over-oxidized byproducts).
  • Workup : Sequential washing with NaHCO₃ (to remove excess acid) and recrystallization improve purity .

Q. How can discrepancies between spectroscopic data and crystallographic results be resolved?

Discrepancies (e.g., unexpected tautomerism in NMR vs. rigid X-ray structures) require:

  • Dynamic NMR Studies : To detect tautomeric equilibria in solution.
  • Polymorphism Screening : Test crystallization in multiple solvents (e.g., methanol vs. acetonitrile).
  • Twinned Data Analysis : Use SHELXL’s TWIN/BASF commands to refine twinned crystals, as seen in triclinic systems .

Q. What strategies are used to evaluate its bioactivity in diabetic models?

  • In Vitro Antioxidant Assays : DPPH radical scavenging (IC₅₀ values compared to ascorbic acid) .
  • In Vivo Antidiabetic Models : Streptozotocin-induced diabetic rats (50 mg/kg dose, 14-day study). Parameters include blood glucose, insulin levels, and lipid peroxidation markers (MDA). Active derivatives (e.g., 4b, 4g, 4h) showed glucose reduction >40% .
  • Molecular Docking : Target enzymes like α-glucosidase or PPAR-γ using AutoDock Vina with PyRx software .

Methodological Tables

Q. Table 1. Key Crystallographic Parameters for Related Pyrazol-5-one Derivatives

ParameterValue (Example Compound )
Space GroupP1
a (Å)7.5041
b (Å)15.4848
c (Å)15.5589
α (°)71.963
β (°)80.731
γ (°)76.832
Refinement R-Factor0.042

Q. Table 2. In Vivo Antidiabetic Activity of Analogues

CompoundGlucose Reduction (%)MDA Levels (nmol/mL)Reference
4b45.23.2 ± 0.1
4g48.72.9 ± 0.2
4h42.13.5 ± 0.3

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。